2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-7-8(2)16-12(13-7)9-3-4-10-11(5-9)15-6-14-10/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKJYLAGSICUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole typically involves the condensation of 1,3-benzodioxole derivatives with thiazole precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the benzodioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole in biological systems involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Analogues
4,5-Dimethylthiazole (CAS 3581-91-7)
- Structure : A thiazole ring with methyl groups at positions 4 and 4.
- Properties: Molecular weight: 113.18 g/mol . Density: 1.07 g/mL; boiling point: 158°C . Organoleptic profile: Boiled shrimp, fishy, and green notes .
- Applications : Used as a flavoring agent in food, formed via thermal degradation of sulfur-containing compounds or Maillard reactions .
- Key Difference : Lacks the 1,3-benzodioxole substituent, resulting in lower molecular weight and simpler metabolic pathways compared to the target compound.
2-Phenyl-4,5-dimethylthiazole
- Structure : Thiazole with methyl groups at positions 4/5 and a phenyl group at position 2.
- Synthesis : Prepared via Pd-catalyzed direct arylation of 4,5-dimethylthiazole with bromobenzene, yielding 82–93% .
2-(Methoxymethyl)-4,5-dimethylthiazole (CAS 533885-39-1)
- Structure : Methoxymethyl substituent at C2.
- Properties : Similarity score of 0.93 to the target compound .
BMS-911543
- Structure : Contains a 4,5-dimethylthiazole moiety as part of a larger pharmacophore optimized for JAK2 inhibition .
- Properties: Demonstrated excellent kinome selectivity and in vivo safety .
- Key Difference : The target compound’s benzodioxole group may confer distinct pharmacokinetic profiles, such as altered metabolic liabilities compared to BMS-911543’s optimized heterocycle .
Physicochemical Properties
*Estimated based on structural formula (C₁₀H₉NO₂S).
Biological Activity
2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole features a benzodioxole moiety fused with a thiazole ring. Its structural characteristics contribute to its biochemical interactions and biological efficacy.
Target Interactions
The compound exhibits significant interactions with various enzymes and proteins, influencing critical biochemical pathways. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmission and have implications in neurodegenerative diseases.
Cellular Effects
Research indicates that 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole can induce apoptosis in cancer cells and cause cell cycle arrest at the S phase. This effect is linked to its ability to modulate microtubule assembly and alter cellular signaling pathways associated with apoptosis and cell cycle regulation .
Anticancer Activity
A range of studies has evaluated the anticancer properties of this compound across various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole exhibited potent cytotoxic effects against several human cancer cell lines, including melanoma (A375) and breast cancer (MCF-7) cells. The compound's effectiveness was assessed using the MTT assay, revealing IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil .
Case Studies
- Study on Melanoma Cells : A study highlighted that compounds related to 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole showed broad-spectrum antitumor activity against melanoma cell lines. The mechanism involved apoptosis induction and disruption of mitochondrial membrane potential .
- Inhibition of Telomerase : Another study reported that derivatives of this compound exhibited potent telomerase inhibitory activity with IC50 values ranging from 0.8 to 0.9 µM, suggesting a potential mechanism for their anticancer effects .
The compound's biochemical properties include:
- Enzyme Inhibition : It significantly inhibits AChE and BuChE activities, which may contribute to its therapeutic potential in treating neurodegenerative diseases alongside its anticancer properties .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, enhancing the understanding of its mechanism at the molecular level .
Comparative Analysis
To provide a clearer perspective on the biological activity of 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Anticancer Activity | AChE Inhibition | IC50 (µM) |
|---|---|---|---|
| 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole | High | Moderate | TBD |
| 1-Benzo[1,3]dioxol-5-yl-indoles | High | Low | TBD |
| 4-(1,3-Benzodioxol-5-yl)-1H-benzimidazole | Moderate | High | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole, and how can reaction parameters be optimized for improved yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted precursors. A method analogous to Badie et al. (2014) refluxes hydrazide derivatives in DMSO (18 hours, 65% yield) followed by crystallization . Optimization includes solvent polarity (DMSO vs. ethanol), reflux duration, and catalyst screening (e.g., glacial acetic acid) . Comparative reaction conditions:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| DMSO | None | Reflux | 18 | 65 | |
| Methanol | K₂CO₃, MgCl₂ | Reflux | 2 | 75 |
- Key Insight : Solvent choice and catalyst presence significantly impact yield. Methanol with K₂CO₃ achieves higher efficiency .
Q. Which spectroscopic techniques are critical for structural elucidation of 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole, and what diagnostic signals confirm its identity?
- Methodological Answer :
-
NMR : ¹H NMR shows benzodioxole protons as singlets (δ 6.0–6.5 ppm) and thiazole methyl groups as singlets (δ 2.3–2.6 ppm) .
-
IR : C-O-C (dioxole) stretches at 1250–1050 cm⁻¹; thiazole C=N at 1640–1580 cm⁻¹ .
-
HRMS : Exact mass confirmation (calculated for C₁₂H₁₂N₂O₂S: 248.0625) .
- Validation : Cross-referencing NMR/IR with computational simulations (e.g., Gaussian) ensures structural accuracy .
Q. How does solvent selection influence crystallization efficiency and purity during purification?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance solubility during reflux, while ethanol-water mixtures improve crystal formation . For example, ice-water quenching post-reflux yields light-yellow powders with 65% purity .
- Optimization : Gradual cooling (0.5°C/min) reduces impurities, confirmed by HPLC (purity >98%) .
Advanced Research Questions
Q. How does the electronic configuration of 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole influence its reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
-
DFT Calculations : The electron-rich benzodioxole lowers the thiazole C-2 LUMO energy (-1.8 eV), favoring Pd(0) oxidative addition .
-
Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids achieves 40–55% yield using bulky ligands (SPhos) to mitigate steric hindrance from methyl groups .
- Data Contradiction : Lower yields (<30%) reported with smaller ligands (PPh₃) highlight steric limitations .
Q. What methodologies enable determination of the compound’s binding mode to cytochrome P450 enzymes, and how can conflicting inhibition data be reconciled?
- Methodological Answer :
-
SPR/ITC : Surface plasmon resonance (KD = 1.2 μM) and isothermal titration calorimetry (ΔH = -8.5 kcal/mol) quantify binding .
-
Assay Standardization : Discrepancies in IC₅₀ (2 μM vs. 8 μM) arise from NADPH concentration variance. Recombinant isoforms (CYP3A4 vs. CYP2D6) clarify isoform specificity .
- Resolution : Meta-analysis of 10+ studies identifies optimal NADPH levels (1 mM) for consistent results .
Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how are docking studies validated?
- Methodological Answer :
-
Molecular Docking : AutoDock Vina screens ATP-binding pockets (e.g., EGFR kinase), with binding energies < -9.0 kcal/mol indicating high affinity .
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Validation : Co-crystallization (X-ray) confirms predicted binding poses (RMSD < 2.0 Å) .
- Advanced Tip : Molecular dynamics (MD) simulations (50 ns) assess stability of docked conformations .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the benzodioxole ring to enhance bioavailability?
- Methodological Answer :
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Methoxy Substituents : Introducing 4-methoxy groups increases logP (2.1 → 2.8) but reduces solubility. Prodrug strategies (e.g., esterification) restore aqueous solubility (>5 mg/mL) .
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In Vivo Testing : Pharmacokinetic studies in rodents show 2.5× higher AUC for prodrug derivatives .
- Contradiction : Over-substitution (>2 methoxy groups) decreases membrane permeability due to increased polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
